molecular formula C6H9NOS B13926883 (5-Ethylisothiazol-3-yl)methanol

(5-Ethylisothiazol-3-yl)methanol

Cat. No.: B13926883
M. Wt: 143.21 g/mol
InChI Key: FWFZYVSFNOISHZ-UHFFFAOYSA-N
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Description

(5-Ethylisothiazol-3-yl)methanol is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylisothiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-mercaptopropionic acid with ethylamine, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the isothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylisothiazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The isothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the isothiazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (5-Ethylisothiazol-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: The parent compound of the isothiazole family.

    2-Methylisothiazol-3-yl)methanol: A similar compound with a methyl group instead of an ethyl group.

    (5-Propylisothiazol-3-yl)methanol: A compound with a propyl group.

Uniqueness

(5-Ethylisothiazol-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other isothiazole derivatives and may confer specific properties that are valuable in various applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(5-ethyl-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3

InChI Key

FWFZYVSFNOISHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NS1)CO

Origin of Product

United States

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